2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol
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Overview
Description
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol typically involves multiple steps. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with but-3-yn-2-ol in the presence of a palladium catalyst and copper iodide . This is followed by oxidation using Dess-Martin periodinane to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidizing the hydroxyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the triple bond.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl and butynyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({[3-hydroxy-2-(3-hydroxybut-1-yn-1-yl)bicyclo[3.2.0]hept-5-en-6-yl]amino}oxy)acetic acid
- **2-({[2-hydroxy-3-(3-hydroxybut-1-yn-1-yl)bicyclo[3.2.0]heptan-6-ylidene]amino}oxy)acetic acid
Uniqueness
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
116235-86-0 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-(3-hydroxybut-1-ynyl)-1,3,3-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H22O2/c1-10(14)6-7-11-12(2,3)8-5-9-13(11,4)15/h10-11,14-15H,5,8-9H2,1-4H3 |
InChI Key |
BKVVPCFREKQPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1C(CCCC1(C)O)(C)C)O |
Origin of Product |
United States |
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